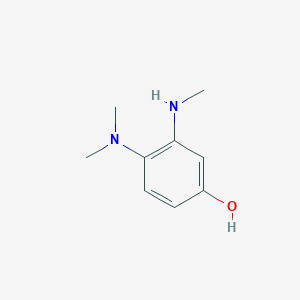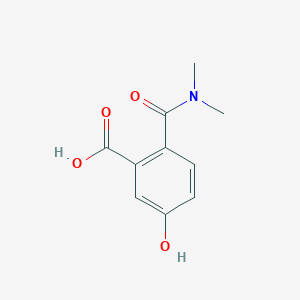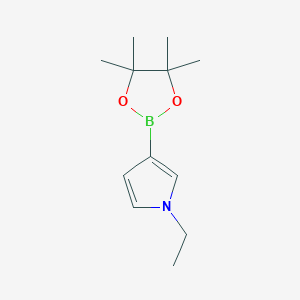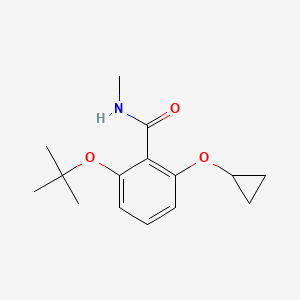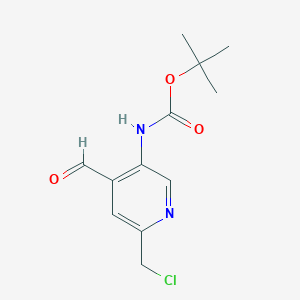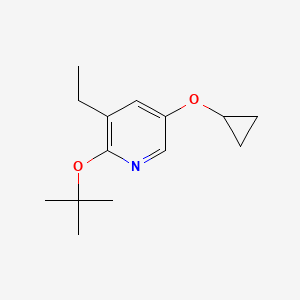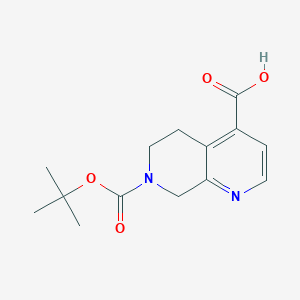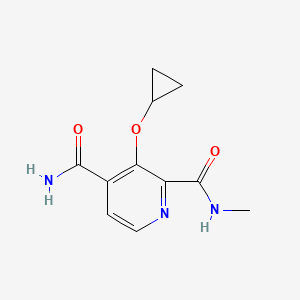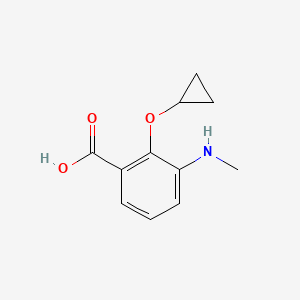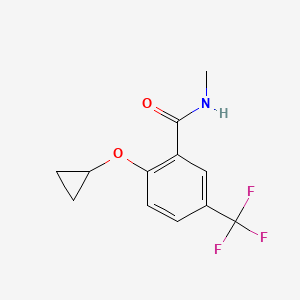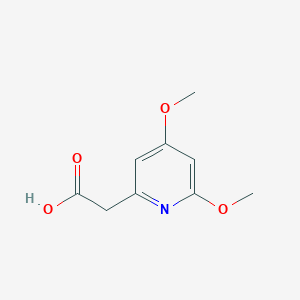
4-Cyclopropoxy-2-ethylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-2-ethylbenzaldehyde is an organic compound with the molecular formula C12H14O2 It is characterized by the presence of a cyclopropoxy group and an ethyl group attached to a benzaldehyde core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-ethylbenzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-ethylbenzaldehyde with cyclopropyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the cyclopropoxy group.
Another method involves the use of Suzuki–Miyaura coupling, where a boron reagent is employed to couple a cyclopropyl group with a 4-ethylbenzaldehyde derivative. This method is advantageous due to its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclopropoxy-2-ethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Cyclopropoxy-2-ethylbenzoic acid.
Reduction: 4-Cyclopropoxy-2-ethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-2-ethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drug candidates.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-2-ethylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The cyclopropoxy group may also interact with hydrophobic pockets in target molecules, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-Ethylbenzaldehyde: Lacks the cyclopropoxy group, making it less sterically hindered and potentially less reactive in certain chemical reactions.
4-Methoxy-2-ethylbenzaldehyde: Contains a methoxy group instead of a cyclopropoxy group, which may alter its electronic properties and reactivity.
4-Cyclopropoxybenzaldehyde: Similar structure but lacks the ethyl group, which may affect its physical and chemical properties.
Uniqueness
4-Cyclopropoxy-2-ethylbenzaldehyde is unique due to the presence of both the cyclopropoxy and ethyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for studying structure-activity relationships and for developing new synthetic methodologies .
Propiedades
Fórmula molecular |
C12H14O2 |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-2-ethylbenzaldehyde |
InChI |
InChI=1S/C12H14O2/c1-2-9-7-12(14-11-5-6-11)4-3-10(9)8-13/h3-4,7-8,11H,2,5-6H2,1H3 |
Clave InChI |
GKPDKYZAQYSYBF-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=C1)OC2CC2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


